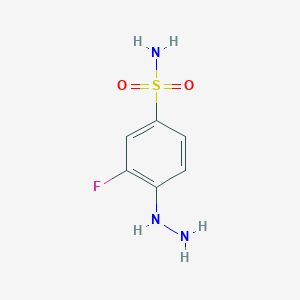

3-Fluoro-4-hydrazino-benzenesulfonamide

概要

説明

3-フルオロ-4-ヒドラジノベンゼンスルホンアミドは、分子式C6H8FN3O2Sの有機化合物です。これは、ベンゼンスルホンアミドの誘導体であり、ベンゼン環の3位にフッ素原子、4位にヒドラジノ基が置換されています。

2. 製法

合成経路と反応条件

3-フルオロ-4-ヒドラジノベンゼンスルホンアミドの合成は、一般的に以下の手順で実行されます。

ニトロ化: 原料である3-フルオロベンゼンスルホンアミドをニトロ化して、4位にニトロ基を導入します。

還元: 次に、ニトロ基を、塩酸の存在下で鉄粉または塩化スズなどの還元剤を使用してアミノ基に還元します。

工業的生産方法

3-フルオロ-4-ヒドラジノベンゼンスルホンアミドの工業的生産方法は、実験室での合成に似ていますが、より高い収率と純度を得るためにスケールアップされ、最適化されています。 これには、連続フロー反応器と自動システムを使用して反応パラメーターを精密に制御することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydrazino-benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 3-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the fourth position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

Hydrazination: The amino group is converted to a hydrazino group by reacting with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

反応の種類

3-フルオロ-4-ヒドラジノベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドラジノ基は、酸化されてアゾ化合物になります。

還元: この化合物は、対応するアミンに還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

アゾ化合物: 酸化によって生成されます。

アミン: 還元によって生成されます。

置換ベンゼンスルホンアミド: 求核置換によって生成されます.

科学的研究の応用

3-Fluoro-4-hydrazino-benzenesulfonamide is a chemical compound with a fluorine atom and a hydrazino group attached to a benzenesulfonamide moiety. It has the molecular formula C7H8FN3O2S. The presence of the sulfonamide functional group is known for its biological activity and utility in medicinal chemistry.

Scientific Research Applications

This compound has several applications:

- Antimicrobial activity Research indicates that compounds in this class can act as antimicrobials.

- Synthesis of derivatives It is used in the synthesis of derivatives that may exhibit enhanced biological properties. For example, one method includes the condensation of 4-hydrazinobenzenesulfonamide hydrochloride with fluorinated diketones to yield various derivatives.

- Studies on biological targets Studies on the interactions of this compound with biological targets are critical for understanding its mechanism of action. Key areas include understanding its interactions and how modifications to the structure can significantly influence biological effects.

Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydrazinobenzenesulfonamide | Contains a hydrazine and sulfonamide group | Precursor for various derivatives |

| 3-Trifluoromethyl-4-hydrazinobenzenesulfonamide | Trifluoromethyl substitution | Enhanced lipophilicity and altered biological activity |

| 4-Fluoro-benzenesulfonamide | Fluorinated sulfonamide without hydrazine | Broad-spectrum antimicrobial properties |

| 2-Hydrazinobenzenesulfonamide | Hydrazine group at different position | Varies in biological activity compared to 3-Fluoro |

作用機序

3-フルオロ-4-ヒドラジノベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。

酵素阻害: この化合物は、炭酸脱水酵素IXなどの酵素を阻害します。炭酸脱水酵素IXは、特定のがん細胞で過剰発現しています。

タンパク質相互作用: これは、タンパク質内の特定のアミノ酸残基と共有結合を形成し、その機能と活性を変化させる可能性があります.

類似化合物との比較

類似化合物

3-フルオロ-4-アミノベンゼンスルホンアミド: 構造は似ていますが、ヒドラジノ基の代わりにアミノ基があります。

4-ヒドラジノベンゼンスルホンアミド: フッ素置換がありません。

3-フルオロ-4-ヒドラジニルベンゼンスルホンアミド: 同じ化合物の別の名前です.

独自性

3-フルオロ-4-ヒドラジノベンゼンスルホンアミドは、フッ素基とヒドラジノ基の両方があるため、独特です。これにより、異なる化学反応性と生物活性をもたらします。 フッ素原子は、化合物の安定性と親油性を高め、ヒドラジノ基は、多様な化学修飾を可能にします .

生物活性

3-Fluoro-4-hydrazino-benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. Notably, it has been identified as an inhibitor of carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in biological systems. The inhibition of CAs can lead to significant therapeutic effects in conditions such as glaucoma and certain types of cancer .

Enzyme Inhibition

Research indicates that this compound demonstrates potent inhibitory effects on several isoforms of carbonic anhydrase, including hCA I and hCA II. The inhibition constants (Ki) for these interactions have been reported in various studies, showcasing the compound's efficacy:

| Isoform | Ki (nM) |

|---|---|

| hCA I | 567.6 |

| hCA II | 132.9 |

| hCA IX | 52.8 |

These values indicate that the compound is particularly effective against hCA IX, which is often overexpressed in tumors .

Antimicrobial Activity

In addition to its effects on carbonic anhydrases, this compound has shown antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with promising results indicating its potential as an antimicrobial agent.

Study on Anticancer Activity

A significant study explored the anticancer potential of this compound by evaluating its effects on tumor cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, particularly against breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Evaluation of Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited substantial inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested. This suggests that the compound could be a candidate for developing new antimicrobial therapies .

特性

IUPAC Name |

3-fluoro-4-hydrazinylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,8H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSRHQBHQWPDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448811 | |

| Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606126-17-4 | |

| Record name | 3-Fluoro-4-hydrazino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。